molecular formula C6H6N2O B1646756 5-Aminonicotinaldehyde

5-Aminonicotinaldehyde

Cat. No.: B1646756
M. Wt: 122.12 g/mol
InChI Key: QOBYBONVTQJWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminonicotinaldehyde (C₆H₆N₂O) is a pyridine derivative featuring an aldehyde group at the 3-position and an amino group at the 5-position of the pyridine ring. This article focuses on comparative analysis with structurally related compounds, leveraging available data to infer trends in reactivity, stability, and functional utility.

Properties

IUPAC Name

5-aminopyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-1-5(4-9)2-8-3-6/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBYBONVTQJWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis of 5-Aminonicotinaldehyde and Structurally Similar Compounds

The following table summarizes key properties of this compound and its analogs, including positional isomers, acetylated/methylated derivatives, and carboxylic acid counterparts:

Compound CAS No. Molecular Formula Molecular Weight Key Properties Applications/Reactivity
This compound Not available C₆H₆N₂O 122.12 Hypothesized aldehyde group enhances electrophilicity; amino group enables nucleophilic reactions. Potential precursor for Schiff base synthesis or coordination chemistry (inferred) .
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 High melting point (295–297°C); likely due to intermolecular hydrogen bonding. Research applications, including metal coordination and heterocyclic synthesis .
5-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 138.12 Polar carboxylic acid group improves solubility in aqueous/organic solvents. Used as a building block in pharmaceutical and agrochemical research .
5-Acetylnicotinaldehyde 1108724-35-1 C₈H₈N₂O₂ 164.16 Acetyl group reduces reactivity of the aldehyde, enhancing stability. Intermediate in organic synthesis (e.g., drug discovery pipelines) .
5-Methylnicotinaldehyde Not available C₇H₇NO 121.14 Methyl substituent induces steric effects, altering electronic density. Likely used in catalysis or as a ligand in coordination chemistry .

Key Research Findings

Positional Isomerism Effects: The amino group's position (2-, 4-, or 5-) significantly impacts intermolecular interactions. For example, 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to efficient hydrogen bonding between the amino and carboxylic acid groups . In contrast, 5-substituted derivatives lack this intramolecular stabilization, leading to lower melting points or amorphous solid states.

Functional Group Influence: Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers electrophilic character, making it reactive toward nucleophiles like amines (e.g., forming Schiff bases). Conversely, 5-Aminonicotinic acid’s carboxylic acid group enhances polarity and solubility, favoring applications in aqueous-phase reactions . Substituent Effects: Acetylation (5-Acetylnicotinaldehyde) or methylation (5-Methylnicotinaldehyde) alters electronic and steric profiles.

Synthetic Utility: 5-Aminonicotinic acid is widely utilized in medicinal chemistry for synthesizing nicotinamide analogs or enzyme inhibitors . Aldehyde derivatives like 5-Acetylnicotinaldehyde are valuable in combinatorial chemistry for generating diverse heterocyclic libraries .

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